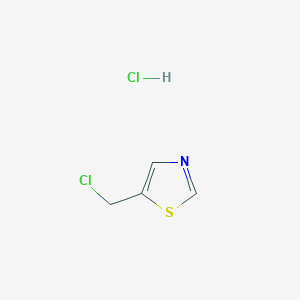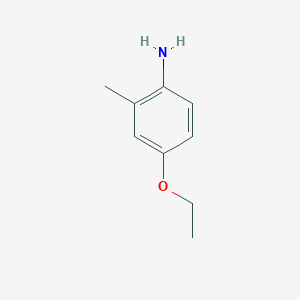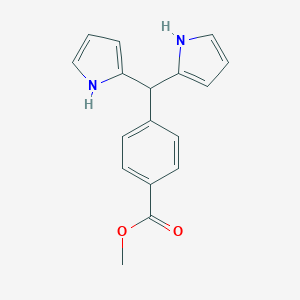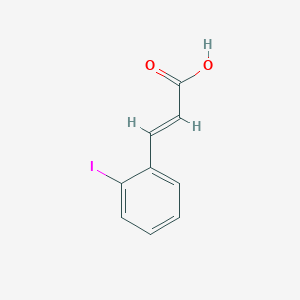
Clorhidrato de 5-(clorometil)tiazol
Descripción general
Descripción
5-(Chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5Cl2NS . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Aplicaciones Científicas De Investigación
Chemistry: 5-(Chloromethyl)thiazole hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in medicinal chemistry .
Biology and Medicine: The compound has been studied for its potential antimicrobial and antifungal properties. It is also explored for its role in developing new pharmaceuticals with antitumor activities .
Industry: In the industrial sector, 5-(Chloromethyl)thiazole hydrochloride is used in the production of biocides, fungicides, and dyes. Its chemical properties make it suitable for various applications in chemical manufacturing .
Mecanismo De Acción
Target of Action
5-(Chloromethyl)thiazole hydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of 5-(Chloromethyl)thiazole hydrochloride could be similar to these compounds, potentially acting on a wide range of biological targets.
Mode of Action
It is known to be a chlorinating agent used to produce a variety of organic compounds . The reaction between 5-(chloromethyl)-1,3-thiazole hydrochloride and methanol produces methylene chloride, which can then be reacted with other chemicals to create other products . This reaction requires a solvent such as dimethylformamide or sodium hydroxide solution and an organic base such as sodium ethoxide or potassium tert-butoxide .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that 5-(Chloromethyl)thiazole hydrochloride may interact with a variety of biochemical pathways.
Result of Action
Given its potential role as a chlorinating agent in the production of various organic compounds , it may have diverse effects depending on the specific context of its use.
Action Environment
Like many chemical reactions, its efficacy as a chlorinating agent may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Cellular Effects
Thiazoles have been reported to have diverse biological activities, suggesting that they may influence cell function in various ways These could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)thiazole hydrochloride typically involves the chlorination of thiazole derivatives. One common method includes reacting allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C . Another method involves the reaction of thioacetamide with α-chloro-α-formylethyl acetate, followed by reduction with lithium aluminum hydride and subsequent halogenation .
Industrial Production Methods: Industrial production of 5-(Chloromethyl)thiazole hydrochloride often employs large-scale chlorination processes using chlorinating agents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)thiazole hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives with different functional groups.
Reduction Products: Reduced thiazole derivatives with altered ring structures.
Comparación Con Compuestos Similares
2-Chloro-5-chloromethylthiazole: Another thiazole derivative with similar chemical properties and applications.
Thiazolidine: A five-membered heterocyclic compound with sulfur and nitrogen atoms, known for its diverse biological activities.
Uniqueness: 5-(Chloromethyl)thiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESYFUVRJDNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624702 | |
| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-44-3 | |
| Record name | Thiazole, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)





